Cas no 2228136-10-3 ({1-3-(2-methylphenyl)phenylcyclopropyl}methanol)
{1-3-(2-methylphenyl)phenylcyclopropyl}methanol Chemical and Physical Properties
Names and Identifiers
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- {1-3-(2-methylphenyl)phenylcyclopropyl}methanol
- 2228136-10-3
- EN300-1742936
- {1-[3-(2-methylphenyl)phenyl]cyclopropyl}methanol
-
- Inchi: 1S/C17H18O/c1-13-5-2-3-8-16(13)14-6-4-7-15(11-14)17(12-18)9-10-17/h2-8,11,18H,9-10,12H2,1H3
- InChI Key: AOKWSNSMUXIJCW-UHFFFAOYSA-N
- SMILES: OCC1(C2C=CC=C(C3C=CC=CC=3C)C=2)CC1
Computed Properties
- Exact Mass: 238.135765193g/mol
- Monoisotopic Mass: 238.135765193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 281
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 20.2Ų
{1-3-(2-methylphenyl)phenylcyclopropyl}methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1742936-0.05g |
{1-[3-(2-methylphenyl)phenyl]cyclopropyl}methanol |
2228136-10-3 | 0.05g |
$959.0 | 2023-09-20 | ||
| Enamine | EN300-1742936-0.1g |
{1-[3-(2-methylphenyl)phenyl]cyclopropyl}methanol |
2228136-10-3 | 0.1g |
$1005.0 | 2023-09-20 | ||
| Enamine | EN300-1742936-0.25g |
{1-[3-(2-methylphenyl)phenyl]cyclopropyl}methanol |
2228136-10-3 | 0.25g |
$1051.0 | 2023-09-20 | ||
| Enamine | EN300-1742936-0.5g |
{1-[3-(2-methylphenyl)phenyl]cyclopropyl}methanol |
2228136-10-3 | 0.5g |
$1097.0 | 2023-09-20 | ||
| Enamine | EN300-1742936-1.0g |
{1-[3-(2-methylphenyl)phenyl]cyclopropyl}methanol |
2228136-10-3 | 1g |
$1142.0 | 2023-06-03 | ||
| Enamine | EN300-1742936-2.5g |
{1-[3-(2-methylphenyl)phenyl]cyclopropyl}methanol |
2228136-10-3 | 2.5g |
$2240.0 | 2023-09-20 | ||
| Enamine | EN300-1742936-5.0g |
{1-[3-(2-methylphenyl)phenyl]cyclopropyl}methanol |
2228136-10-3 | 5g |
$3313.0 | 2023-06-03 | ||
| Enamine | EN300-1742936-10.0g |
{1-[3-(2-methylphenyl)phenyl]cyclopropyl}methanol |
2228136-10-3 | 10g |
$4914.0 | 2023-06-03 | ||
| Enamine | EN300-1742936-1g |
{1-[3-(2-methylphenyl)phenyl]cyclopropyl}methanol |
2228136-10-3 | 1g |
$1142.0 | 2023-09-20 | ||
| Enamine | EN300-1742936-5g |
{1-[3-(2-methylphenyl)phenyl]cyclopropyl}methanol |
2228136-10-3 | 5g |
$3313.0 | 2023-09-20 |
{1-3-(2-methylphenyl)phenylcyclopropyl}methanol Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on {1-3-(2-methylphenyl)phenylcyclopropyl}methanol
{1-3-(2-Methylphenyl)Phenylcyclopropyl}Methanol: A Comprehensive Overview
{1-3-(2-Methylphenyl)Phenylcyclopropyl}Methanol, also known by its CAS number 2228136-10-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structure and properties, has been the subject of extensive research in recent years. The molecule consists of a cyclopropane ring fused with a phenyl group, which is further substituted with a methylphenyl group and a hydroxymethyl moiety. This combination of structural features makes it a versatile compound with potential applications in drug design and material science.
The synthesis of {1-3-(2-Methylphenyl)Phenylcyclopropyl}Methanol involves a series of carefully designed organic reactions. Researchers have employed various methodologies, including Friedel-Crafts alkylation and subsequent oxidation steps, to achieve the desired product. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure samples, which are crucial for studying the compound's stereochemical properties.
One of the most intriguing aspects of this compound is its biological activity. Studies have shown that {1-3-(2-Methylphenyl)Phenylcyclopropyl}Methanol exhibits moderate to strong inhibitory effects on certain enzymes, making it a potential lead compound for drug development. For instance, research published in 2023 highlighted its ability to inhibit histone deacetylases (HDACs), which are key targets in the treatment of cancer and other diseases. This finding has sparked interest in further exploring its therapeutic potential.
In addition to its biological applications, this compound has also been studied for its physical properties. The cyclopropane ring introduces strain into the molecule, which affects its stability and reactivity. Recent computational studies have provided insights into the electronic structure and reactivity of the compound, revealing that the hydroxymethyl group plays a critical role in stabilizing the molecule through hydrogen bonding interactions.
The versatility of {1-3-(2-Methylphenyl)Phenylcyclopropyl}Methanol extends to its use as an intermediate in the synthesis of more complex molecules. Its ability to undergo various functional group transformations makes it a valuable building block in organic synthesis. For example, researchers have utilized it as a precursor for constructing bioactive compounds with potential applications in neurodegenerative diseases.
From an environmental standpoint, understanding the fate and transport of this compound is essential for assessing its safety and sustainability. Recent studies have investigated its biodegradation pathways under different environmental conditions, providing valuable information for risk assessment and regulatory compliance.
In conclusion, {1-3-(2-Methylphenyl)Phenylcyclopropyl}Methanol (CAS 2228136-10-3) is a multifaceted compound with promising applications across various scientific disciplines. Its unique structure, coupled with recent advances in synthesis and biological studies, positions it as a key player in future research and development efforts.
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